molecular formula C22H30N2O3S B288198 2-Sec-butyl-4-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether

2-Sec-butyl-4-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether

Cat. No. B288198
M. Wt: 402.6 g/mol
InChI Key: HSFGYZYJMDQISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Sec-butyl-4-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It was first synthesized in 2003 by scientists at GlaxoSmithKline and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-Sec-butyl-4-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether works by blocking the activity of the serotonin 5-HT7 receptor, which is involved in the regulation of mood, cognition, and sleep. By blocking this receptor, 2-Sec-butyl-4-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether may have a calming effect on the brain and help to regulate mood and sleep.
Biochemical and Physiological Effects:
Studies have shown that 2-Sec-butyl-4-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether can have a number of biochemical and physiological effects, including reducing anxiety-like behavior in animal models and improving cognitive function in humans. It has also been shown to increase slow-wave sleep, which is important for the restoration of cognitive function and memory consolidation.

Advantages and Limitations for Lab Experiments

One advantage of 2-Sec-butyl-4-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether for lab experiments is its selectivity for the serotonin 5-HT7 receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that it may not be suitable for use in certain animal models or in humans due to its potential side effects.

Future Directions

There are several potential future directions for research on 2-Sec-butyl-4-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether. One area of interest is its potential use in the treatment of depression and anxiety, as studies have shown promising results in animal models. Another area of interest is its potential use in the treatment of cognitive disorders, such as Alzheimer's disease, as it has been shown to improve cognitive function in humans. Additionally, further research is needed to fully understand the potential side effects of 2-Sec-butyl-4-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether and its suitability for use in humans.

Synthesis Methods

The synthesis of 2-Sec-butyl-4-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves several steps, including the reaction of 2-sec-butyl-4-chloromethylphenol with sodium hydride to form the corresponding phenoxide. The phenoxide is then reacted with 4-(2-methylphenyl)-1-piperazine sulfonamide to form the desired product.

Scientific Research Applications

2-Sec-butyl-4-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been studied for its potential therapeutic applications in a variety of areas, including depression, anxiety, and sleep disorders. It has also been investigated for its potential use in the treatment of schizophrenia and cognitive disorders.

properties

Product Name

2-Sec-butyl-4-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

IUPAC Name

1-(3-butan-2-yl-4-methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine

InChI

InChI=1S/C22H30N2O3S/c1-5-17(2)20-16-19(10-11-22(20)27-4)28(25,26)24-14-12-23(13-15-24)21-9-7-6-8-18(21)3/h6-11,16-17H,5,12-15H2,1-4H3

InChI Key

HSFGYZYJMDQISW-UHFFFAOYSA-N

SMILES

CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C)OC

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C)OC

Origin of Product

United States

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